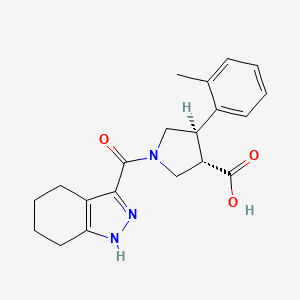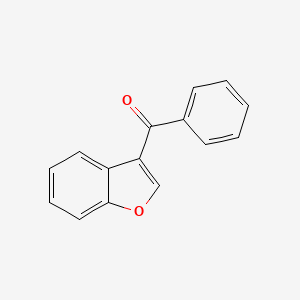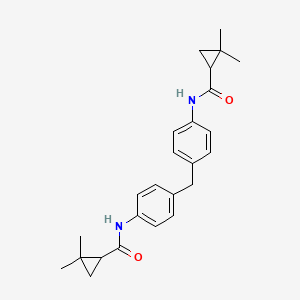![molecular formula C16H23F3N2O B5592171 N,N-diisobutyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5592171.png)
N,N-diisobutyl-N'-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea derivatives are an important class of organic compounds with diverse applications in chemistry and biology. They are synthesized through various methods, often involving the reaction of isocyanates with amines or through the use of safer, alternative reagents to traditional, hazardous materials like phosgene.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. Alternative methods have been developed to avoid the use of hazardous reagents, employing safer substitutes such as carbonyldiimidazole or dicyclohexylcarbodiimide. For example, the synthesis of dibutyl toluene-2,4-dicarbamate from toluene-2,4-diamine, urea, and n-butyl alcohol catalyzed by γ-Al2O3 showcases a specific approach to synthesizing urea derivatives (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives can be determined through various spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the crystal structure of certain urea compounds has been determined, revealing that the urea group adopts a planar configuration, which is nearly coplanar with adjacent rings, illustrating the planarity and potential intramolecular interactions within these molecules (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in their biological activity. They can also participate in Lossen rearrangement, as demonstrated in the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing their reactivity and potential for transformation into other useful compounds (Thalluri et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-bis(2-methylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O/c1-11(2)9-21(10-12(3)4)15(22)20-14-8-6-5-7-13(14)16(17,18)19/h5-8,11-12H,9-10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPINGXYWRSDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5592094.png)
![N-{2-[(dimethylamino)methyl]benzyl}-4-hydroxy-N-methyl-2-(3-methylphenyl)pyrimidine-5-carboxamide](/img/structure/B5592095.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)
![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)

![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5592119.png)
![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)
![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)
![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)
![4-{2-[(4-methyl-2-nitrophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592163.png)


![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)